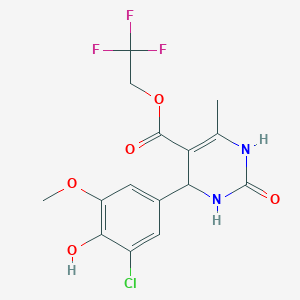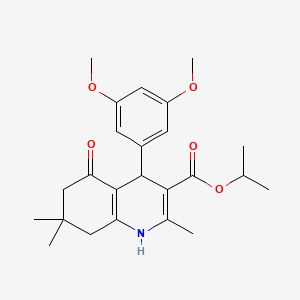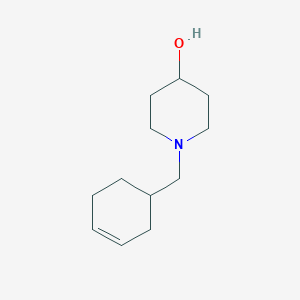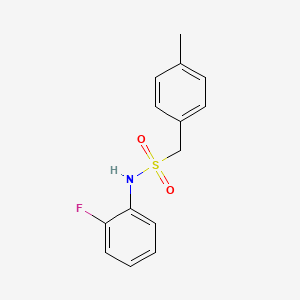![molecular formula C15H16N6O2 B4969364 N-benzyl-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4969364.png)
N-benzyl-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine, also known as ODQ, is a potent and selective inhibitor of soluble guanylyl cyclase (sGC) that is widely used in scientific research. ODQ has been shown to modulate a variety of physiological processes, including vascular tone, platelet function, and neurotransmitter release.
科学的研究の応用
N-benzyl-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine is commonly used as a research tool to investigate the role of sGC in various physiological processes. It has been shown to inhibit sGC activity in vitro and in vivo, leading to decreased levels of cyclic guanosine monophosphate (cGMP), a key second messenger involved in many signaling pathways. This compound has been used to study the role of sGC in vascular tone regulation, platelet function, and neurotransmitter release. It has also been used to investigate the effects of sGC activation on cell proliferation, apoptosis, and gene expression.
作用機序
N-benzyl-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine inhibits sGC by binding to the heme group of the enzyme, preventing it from binding to and activating guanosine triphosphate (GTP). This results in decreased levels of cGMP, which in turn leads to decreased activation of downstream signaling pathways. This compound is highly selective for sGC and does not affect other heme-containing proteins such as cytochrome P450 enzymes.
Biochemical and Physiological Effects:
This compound has been shown to modulate a variety of physiological processes, including vascular tone, platelet function, and neurotransmitter release. Inhibition of sGC by this compound leads to decreased levels of cGMP, which can result in vasoconstriction, decreased platelet aggregation, and altered neurotransmitter release. This compound has also been shown to modulate cell proliferation, apoptosis, and gene expression.
実験室実験の利点と制限
One advantage of using N-benzyl-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine in lab experiments is its high selectivity for sGC, which allows for specific modulation of cGMP signaling pathways. This compound is also relatively easy to synthesize and is commercially available from several suppliers. One limitation of using this compound is its potential for off-target effects, as it may bind to other heme-containing proteins in high concentrations. Additionally, the effects of this compound may be dependent on cell type and experimental conditions, which can make interpretation of results challenging.
将来の方向性
Future research on N-benzyl-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine may focus on investigating its effects on specific physiological processes and disease states. For example, this compound has been shown to modulate angiogenesis and may have potential as a therapeutic agent for cancer. Additionally, this compound may have applications in the treatment of cardiovascular disease, as it has been shown to modulate vascular tone and platelet function. Further research may also focus on developing more selective sGC inhibitors or alternative methods for modulating cGMP signaling pathways.
合成法
N-benzyl-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine can be synthesized by reacting 4-morpholino-1,2,5-oxadiazole-3-carboxylic acid with benzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with 2,3-dichloropyrazine in the presence of a base such as potassium carbonate to yield this compound.
特性
IUPAC Name |
N-benzyl-5-morpholin-4-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O2/c1-2-4-11(5-3-1)10-16-14-15(21-6-8-22-9-7-21)18-13-12(17-14)19-23-20-13/h1-5H,6-10H2,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVJGXDMXSJASOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=NON=C3N=C2NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3aS*,5S*,9aS*)-5-[(E)-2-(2-methoxyphenyl)vinyl]-2-(2-methylbenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4969290.png)

![2-({4-oxo-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene}methyl)benzoic acid](/img/structure/B4969306.png)
![2-{[3-(3-methylphenoxy)propyl]amino}ethanol](/img/structure/B4969308.png)

![N-[3-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B4969327.png)
![ethyl 3-oxo-5,7-diphenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4969332.png)

![5-{4-[(2-ethyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone](/img/structure/B4969343.png)

![N-(4-chlorophenyl)-2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B4969353.png)

![2-{[(6-bromo-1,3-benzothiazol-2-yl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4969358.png)